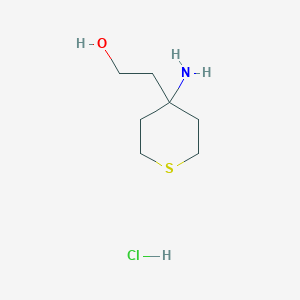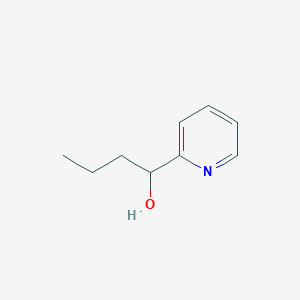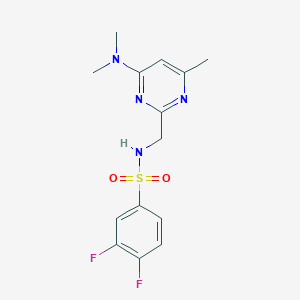![molecular formula C16H14N2OS2 B2911892 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole CAS No. 478033-61-3](/img/structure/B2911892.png)
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole (DNTES) is a novel sulfur-containing heterocyclic compound with potential applications in scientific research and laboratory experiments. It is a five-membered ring compound composed of two nitrogen atoms, one sulfur atom, one carbon atom, and one oxygen atom. The compound is highly reactive, which makes it useful for various synthetic reactions.
作用機序
The mechanism of action of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which is capable of stabilizing the transition state of a reaction. This allows the reaction to proceed more rapidly and efficiently. Additionally, the sulfur atom in the compound is believed to be involved in electron transfer and hydrogen bonding, which may also contribute to its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory effects, as well as the ability to reduce the production of pro-inflammatory cytokines. Additionally, it has been suggested that the compound may have a protective effect against oxidative stress and may be able to reduce the risk of cancer.
実験室実験の利点と制限
The main advantage of using 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole in laboratory experiments is its high reactivity, which allows for efficient and rapid reactions. Additionally, the compound is relatively inexpensive and easy to obtain. However, one of the main limitations of the compound is its instability, which can lead to unwanted side reactions. Additionally, the compound may be toxic if not handled properly.
将来の方向性
The potential applications of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole are vast and the compound has shown promise in a variety of scientific fields. Future research should focus on exploring the compound's potential therapeutic applications, as well as its potential to be used as a catalyst in organic synthesis. Additionally, further research should be conducted to better understand the compound's biochemical and physiological effects. Finally, further research should be conducted to develop more efficient and stable synthesis methods for the compound.
合成法
The synthesis of 2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole can be accomplished via a two-step process. The first step involves the reaction of 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid with ethylsulfanyl chloride in the presence of triethylamine and pyridine. This reaction yields 2-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole. The second step involves the reaction of the oxadiazole with a base such as sodium hydroxide to yield the desired compound.
科学的研究の応用
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis. It has also been used as a catalyst in the synthesis of peptides and peptidomimetics. Furthermore, it has been used in the synthesis of biologically active compounds such as antibiotics, antifungal agents, and antiviral agents.
特性
IUPAC Name |
2-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-5-ethylsulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-2-20-16-18-17-15(19-16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)21-13/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMCBLPMYHRNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C2=CC3=C(S2)C4=CC=CC=C4CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2911809.png)
![6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2911810.png)


![Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2911818.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2911819.png)
![methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate](/img/no-structure.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2911823.png)


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2911829.png)

![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2911831.png)
